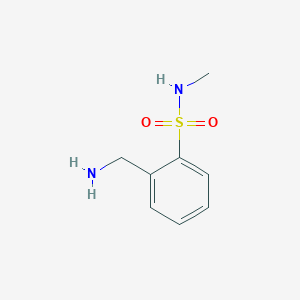

2-(aminomethyl)-N-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” is an organic compound containing an aminomethyl group and a sulfonamide group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A study on the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot might provide some insights .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo oxidation and reduction reactions .Aplicaciones Científicas De Investigación

Catalytic Applications in Synthetic Chemistry

Sulfonamides, including structures similar to 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, are utilized in catalytic reactions. For instance, a binaphthyl-based amino sulfonamide has been applied in the direct asymmetric aminoxylation of aldehydes, showcasing high catalytic performance and excellent enantioselectivity. This method represents a significant example of enantioselective aminoxylation using a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).

Role in Medicinal Chemistry

The sulfonamide group is crucial in medicinal chemistry, appearing in many marketed drugs. Specifically, sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase, showcasing the essential role of the 4-amino group in these compounds. This class illustrates the broad utility and significance of sulfonamides in drug design and the importance of the sulfonamide moiety in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides, including those structurally related to 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, are studied for their inhibition of carbonic anhydrase (CA), particularly tumor-associated isozyme IX. Such studies are crucial for developing new anticancer agents. Halogenated sulfonamides, synthesized from corresponding anilines, have shown potent inhibition against CA IX, suggesting the possibility of designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them a key point of attack for antibacterial agents .

Mode of Action

It’s worth noting that amines, which this compound is a derivative of, are known to interact with a wide range of chemically related substrates . This suggests that the compound could interact with its targets in a variety of ways, leading to different changes depending on the specific target and environmental conditions.

Biochemical Pathways

These include those involved in nutrient uptake, waste product excretion, and overall cell homeostasis .

Pharmacokinetics

Similar compounds have been found to be mainly excreted via the feces, with smaller particles being cleared more rapidly than larger ones . These properties can significantly impact the bioavailability of the compound, influencing its overall effectiveness.

Result of Action

If the compound does indeed target bacterial membranes as suggested, it could lead to the disruption of the bacterial cell structure, potentially causing cell death .

Action Environment

The action, efficacy, and stability of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

2-(aminomethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPBIIDRIWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-N-methylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2995221.png)

![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)